Butropium bromide
Overview
Description
Butropium bromide is an organic bromide salt of butropium. It is a muscarinic receptor antagonist and an antispasmodic drug. This compound is used to suppress spasms of smooth muscles in internal organs, inhibit gastric acid secretion, and relieve abdominal pain. It is commonly used in the treatment of spasmodic pains associated with gastritis, gastric ulcers, and cholelithiasis .
Mechanism of Action
Target of Action
Butropium Bromide is an anticholinergic and an antispasmodic . It primarily targets the Muscarinic receptors , which play a crucial role in the nervous system .
Mode of Action
As a Muscarinic receptor antagonist, this compound works by blocking the action of acetylcholine , a neurotransmitter that transmits signals in the nervous system . This blocking action helps to relieve spasms in the smooth muscles of internal organs .
Biochemical Pathways
It is known to be involved in several pathways including theCalcium signaling pathway , Neuroactive ligand-receptor interaction , Cholinergic synapse , Salivary secretion , and others . These pathways are crucial for various physiological processes, and their modulation can lead to downstream effects such as pain relief and reduction of inflammation .
Pharmacokinetics
These properties significantly impact the drug’s bioavailability and therapeutic efficacy .
Result of Action
The primary result of this compound’s action is the relief of spasmodic pain caused by conditions such as gastritis, enteritis, gastric ulcer, duodenal ulcer, cholelithiasis, and cholecystopathy (including cholecystitis, and cholecystic and biliary dyskinesia) . By blocking the action of acetylcholine on Muscarinic receptors, it helps to relieve spasms in the smooth muscles of these internal organs .
Biochemical Analysis
Biochemical Properties
Butropium bromide plays a significant role in biochemical reactions. It acts as a muscarinic antagonist , binding to muscarinic cholinergic receptors and blocking the actions of endogenous acetylcholine or exogenous agonists . This interaction with enzymes and proteins helps in suppressing spasms and relieving pain .
Cellular Effects
This compound influences cell function by inhibiting gastric acid secretion and relieving abdominal pain . It impacts cell signaling pathways, gene expression, and cellular metabolism by blocking the actions of endogenous acetylcholine or exogenous agonists .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a muscarinic antagonist, it binds to muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists .
Temporal Effects in Laboratory Settings
Its role as a muscarinic antagonist suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with muscarinic cholinergic receptors
Preparation Methods
The synthesis of butropium bromide involves several steps. One common synthetic route includes the reaction of butoxybenzyl chloride with tropine to form butoxybenzyl tropine. This intermediate is then reacted with hydrobromic acid to yield this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Butropium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Butropium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on muscarinic receptors and its role in modulating smooth muscle contractions.
Medicine: this compound is used in the treatment of gastrointestinal disorders, such as gastritis and gastric ulcers, due to its antispasmodic properties.
Industry: It is utilized in the pharmaceutical industry for the development of antispasmodic medications.
Comparison with Similar Compounds
Butropium bromide is similar to other muscarinic receptor antagonists, such as atropine and hyoscyamine. it has unique properties that make it distinct:
Atropine: While both compounds are antispasmodics, this compound has a more selective action on gastrointestinal smooth muscles.
Hyoscyamine: Similar to this compound, hyoscyamine is used to treat gastrointestinal disorders, but this compound has a longer duration of action and fewer side effects. Other similar compounds include scopolamine and dicyclomine, which also act as muscarinic receptor antagonists but differ in their pharmacokinetic profiles and therapeutic applications.
Properties
IUPAC Name |
[8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDOYKGZCPHPX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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